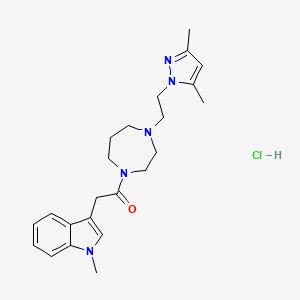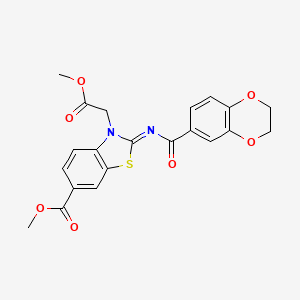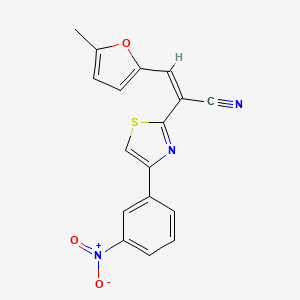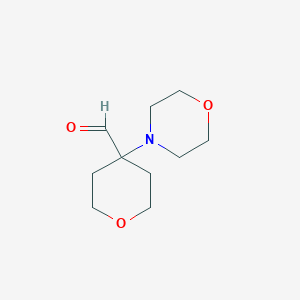![molecular formula C18H18F3N3O B2985911 N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 333768-47-1](/img/structure/B2985911.png)
N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide” is a chemical compound with the CAS Number: 85474-82-4 . It has a molecular weight of 273.26 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H14F3N3O/c13-12(14,15)9-2-1-3-10(8-9)17-4-6-18(7-5-17)11(16)19/h1-3,8H,4-7H2,(H2,16,19) .Applications De Recherche Scientifique
Inhibitors of Soluble Epoxide Hydrolase
N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide derivatives have been studied as inhibitors of soluble epoxide hydrolase. This is significant for their potential use in various disease models. For example, Thalji et al. (2013) identified 1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-N-{[[4-bromo-2-(trifluoromethoxy)]-phenyl]methyl}-4-piperidinecarboxamide as a tool compound for in vivo investigation, demonstrating its effects on a serum biomarker and indicating its potential for robust in vivo target engagement (Thalji et al., 2013).
Androgen Receptor Antagonists
These compounds have been explored for their role as androgen receptor (AR) antagonists, which is crucial in the treatment of conditions like prostate cancer. Kinoyama et al. (2006) synthesized a series of these derivatives and found that one such compound exhibited potent antiandrogenic activity without significantly affecting serum testosterone levels (Kinoyama et al., 2006).
Antimicrobial Agents
These piperazine derivatives have also been investigated for their antimicrobial properties. Jadhav et al. (2017) synthesized and evaluated compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides and found moderate to good activities against tested bacterial and fungal strains (Jadhav et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mécanisme D'action
Target of Action
The primary targets of N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide are currently unknown. This compound is structurally similar to other piperazine derivatives, which have been reported to interact with various receptors and enzymes
Mode of Action
It is known that piperazine derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or irreversible binding . The specific interaction between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Piperazine derivatives have been reported to affect various biochemical pathways, including neurotransmitter synthesis and release, signal transduction, and enzyme activity . The specific pathways affected by this compound would depend on its targets and mode of action.
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 27326 . These properties could influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include temperature, pH, and the presence of other chemicals. For example, the compound is recommended to be stored at room temperature, in a cool and dark place . This suggests that high temperatures or exposure to light could potentially affect its stability.
Propriétés
IUPAC Name |
N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-18(20,21)14-5-4-8-16(13-14)23-9-11-24(12-10-23)17(25)22-15-6-2-1-3-7-15/h1-8,13H,9-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJDAIPRGRZEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2985831.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2985832.png)
![2-[(3-Fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2985833.png)

![7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one](/img/structure/B2985837.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2985838.png)


![(Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2985844.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide](/img/structure/B2985847.png)
![(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B2985848.png)

![4-methyl-N-(2-(6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2985851.png)
